N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
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Overview
Description
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 2-chloro-4,4-dimethylthiazoline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring.
Reaction Conditions:
Temperature: 50-70°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted at various positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions
Amines and Alcohols: From reduction reactions
Substituted Thiazoles: From nucleophilic substitution reactions
Scientific Research Applications
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for new drug development.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism by which N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
- 4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
- N-cyclohexyl-1,3-thiazol-2-amine
Uniqueness
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the hydrochloride salt form increases its solubility in aqueous environments, making it more suitable for biological applications.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-cyclohexyl-4,4-dimethyl-1,3-thiazolidin-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S.ClH/c1-11(2)8-14-10(13-11)12-9-6-4-3-5-7-9;/h9H,3-8H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLLHVSPZDSWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=NC2CCCCC2)N1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.82 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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